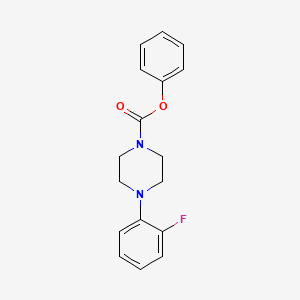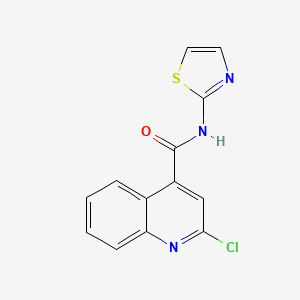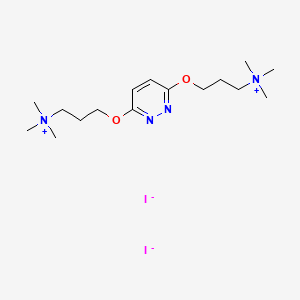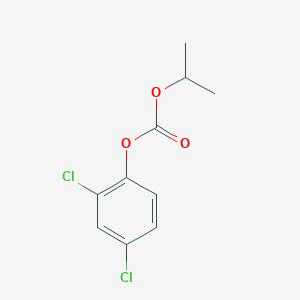
2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol is a synthetic organic compound that belongs to the class of piperidine and indole derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Piperidine Ring: Starting with a benzyl halide and piperidine, a nucleophilic substitution reaction can be used to form the benzylpiperidine intermediate.
Indole Synthesis: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reaction: The benzylpiperidine intermediate can be coupled with the indole derivative using a suitable coupling reagent such as a Grignard reagent or organolithium compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to the alcohol.
Substitution: The benzyl group and the indole ring can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly the central nervous system.
Medicine: Investigated for potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol would depend on its specific interactions with molecular targets. These could include:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)propanol: Similar structure but with a propanol group instead of ethanol.
Uniqueness
2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol may have unique pharmacological properties due to the specific combination of the piperidine and indole rings, as well as the presence of the methoxy group, which can influence its interaction with biological targets.
Eigenschaften
CAS-Nummer |
375359-84-5 |
|---|---|
Molekularformel |
C23H28N2O2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C23H28N2O2/c1-27-19-7-8-22-20(14-19)21(15-24-22)23(26)16-25-11-9-18(10-12-25)13-17-5-3-2-4-6-17/h2-8,14-15,18,23-24,26H,9-13,16H2,1H3 |
InChI-Schlüssel |
VPJGYORAHWGDBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2C(CN3CCC(CC3)CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)

![Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate](/img/structure/B14156674.png)

![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)


![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)

![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)
